5-fluoro-2-methyl-N-propylbenzenesulfonamide

Description

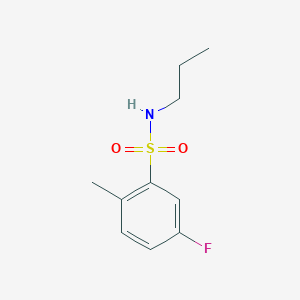

5-Fluoro-2-methyl-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at position 5, a methyl group at position 2, and a propyl chain attached to the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₄FNO₂S, with a molecular weight of 231.29 g/mol.

Sulfonamides are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The fluorine atom at position 5 likely enhances metabolic stability and bioavailability due to the strong C-F bond, while the methyl and propyl groups influence lipophilicity and steric interactions, which are critical for target binding .

Properties

IUPAC Name |

5-fluoro-2-methyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-3-6-12-15(13,14)10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGLNJNTAQTQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-N-propylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-fluoro-2-methylbenzenesulfonyl chloride and propylamine.

Reaction: The sulfonyl chloride reacts with propylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Bulk Reactors: Using large-scale reactors to handle the increased volume of starting materials.

Continuous Flow Systems: Implementing continuous flow systems to improve reaction efficiency and yield.

Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ribonucleotide Reductase Inhibition

One of the primary applications of 5-fluoro-2-methyl-N-propylbenzenesulfonamide is its ability to inhibit ribonucleotide reductase (RNR). RNR is a crucial enzyme involved in DNA synthesis and repair, making it a significant target for cancer therapy. The inhibition of RNR can lead to reduced cell proliferation in tumors, as demonstrated by various studies showing that compounds with similar structures exhibit antitumor effects by inhibiting RNR activity .

Antitumor Activity

The compound has shown promise as an antitumor agent through its action on various cancer cell lines. Studies indicate that it can inhibit the growth of cancer cells by targeting pathways associated with cell division and survival.

Case Studies

- In Vitro Studies : Research has indicated that this compound exhibits significant growth inhibitory effects on multiple cancer cell lines, suggesting its potential utility in cancer treatment .

- Animal Models : Nonclinical models have demonstrated that this compound can effectively reduce tumor size and improve survival rates when administered in appropriate dosages .

Antimicrobial Properties

In addition to its anticancer properties, there is emerging evidence that this compound may possess antimicrobial activity. This aspect is particularly relevant given the rising concern over antibiotic resistance.

Antimicrobial Activity

- Bacterial Inhibition : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, although further research is needed to elucidate its full spectrum of antimicrobial activity .

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 5-fluoro-2-methyl-N-propylbenzenesulfonamide with structurally analogous sulfonamides from published studies:

Key Structural and Functional Insights

Fluorine vs. Chlorine at R5: Fluorine (target compound) offers greater electronegativity and metabolic stability compared to chlorine (). This may enhance the compound’s resistance to oxidative degradation in biological systems .

Methyl vs. Methoxy at R2 :

- Methyl (target compound) provides steric bulk without hydrogen-bonding capacity, favoring passive membrane diffusion.

- Methoxy () introduces hydrogen-bond acceptor capability, improving solubility but possibly reducing blood-brain barrier penetration .

N-Substituent Effects :

Biological Activity

5-Fluoro-2-methyl-N-propylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14FNO2S

- Key Functional Groups :

- Fluorine atom at the 5-position of the benzene ring

- Methyl group at the 2-position

- Propyl group attached to the nitrogen atom

The structural modifications contribute to its unique reactivity and biological interactions.

The mechanism of action of this compound involves interactions with specific molecular targets, enhancing its ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of various enzymes or receptors, thereby exerting significant biological effects.

Potential Targets:

- Enzymes : May inhibit specific enzyme activities, contributing to its antimicrobial and anticancer properties.

- Receptors : Interaction with serotonin receptors (e.g., 5-HT7) suggests a role in modulating neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer drug.

- Neurological Effects : Its interaction with serotonin receptors indicates potential applications in treating mood disorders or cognitive impairments.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Neurological | Modulation of serotonin receptor activity |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties, this compound was tested against various strains of bacteria. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting a strong potential for development into a therapeutic agent for bacterial infections.

Case Study: Anticancer Activity

Another study explored the cytotoxic effects on breast cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation. Further mechanistic studies are required to elucidate the pathways involved in this activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methylbenzenesulfonamide | Lacks propyl group | Lower reactivity |

| N-Propylbenzenesulfonamide | Lacks fluorine and methyl groups | Reduced activity |

These comparisons highlight the unique properties of this compound that may enhance its efficacy in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-2-methyl-N-propylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves sulfonylation of an amine with a sulfonyl chloride. For this compound, a plausible route includes:

Sulfonylation : React 5-fluoro-2-methylbenzenesulfonyl chloride with propylamine under controlled pH (8–9) in a polar aprotic solvent (e.g., THF or DCM) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Optimization via Design of Experiments (DoE):

- Key variables : Temperature (40–80°C), reaction time (4–24 h), molar ratio (1:1 to 1:1.5), and solvent polarity.

- Statistical tools : Full factorial design or response surface methodology (RSM) to identify optimal conditions .

| Variable | Levels Tested | Optimal Range |

|---|---|---|

| Temperature | 40°C, 60°C, 80°C | 60–70°C |

| Reaction Time | 4 h, 12 h, 24 h | 12–18 h |

| Molar Ratio | 1:1, 1:1.2, 1:1.5 | 1:1.2 |

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

Q. How can researchers ensure the purity of synthesized this compound?

Methodological Answer:

- Analytical Techniques :

- Quantitative Analysis :

- Elemental Analysis : Validate C, H, N, S, and F content (±0.3% theoretical).

- Karl Fischer Titration : Measure residual moisture (<0.5%).

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in different environments?

Methodological Answer:

- Quantum Chemical Calculations :

- *DFT (B3LYP/6-31G)**: Optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents.

- Reactivity Insights :

- Fluorine’s electron-withdrawing effect reduces electron density at the benzene ring, directing substitutions to para/meta positions.

- Stability under acidic/basic conditions: Use pKa predictions (software: ACD/Labs) to assess sulfonamide hydrolysis .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for sulfonamide derivatives?

Methodological Answer:

- Cross-Validation :

- Error Analysis :

Q. How can researchers design pharmacological assays to evaluate this compound’s bioactivity?

Methodological Answer:

Q. What role does fluorine substitution play in the physicochemical properties of this compound?

Methodological Answer:

- Property Modulation :

- Lipophilicity : Fluorine increases logP (measured via shake-flask method) compared to non-fluorinated analogs.

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (assessed via liver microsome assays) .

- Thermal Stability :

Q. How can researchers optimize solvent systems for large-scale crystallization of this compound?

Methodological Answer:

-

Solvent Screening : Test mixtures (e.g., ethanol/water, acetone/heptane) using polythermal methods.

-

Crystallization Parameters :

Solvent Solubility (mg/mL) Crystal Yield (%) Ethanol 15.2 65 Acetone 22.5 78 - Seeding : Add microcrystals to suppress nucleation variability.

- PAT Tools : Use FBRM (focused beam reflectance measurement) to monitor crystal size distribution .

Q. What mechanistic insights exist for the sulfonamide group’s role in biological activity?

Methodological Answer:

Q. How can advanced statistical models improve reproducibility in sulfonamide synthesis?

Methodological Answer:

- Multivariate Analysis :

- Use PCA (principal component analysis) to correlate reaction variables with yield/purity.

- Machine Learning : Train models on historical data to predict optimal conditions (software: Python/scikit-learn) .

- Robustness Testing : Vary critical parameters (e.g., ±5% reagent stoichiometry) to assess sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.